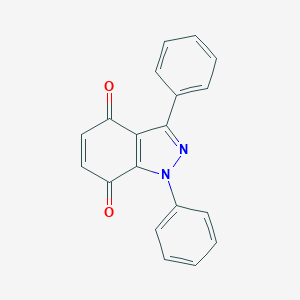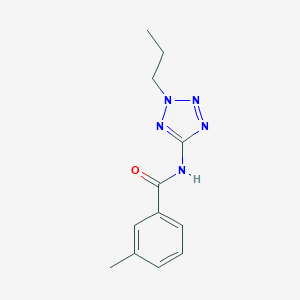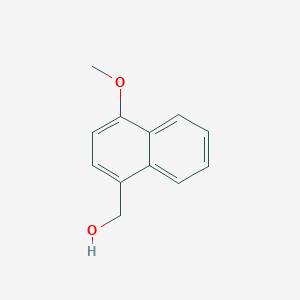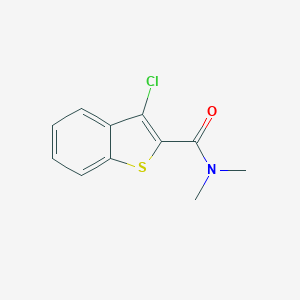
1H-Indazole-4,7-dione, 1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-4,7-dione, 1,3-diphenyl- is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-4,7-dione, 1,3-diphenyl- is not fully understood. However, it has been reported to act through various pathways such as inhibition of enzymes, modulation of protein expression, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of various proteins involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1H-Indazole-4,7-dione, 1,3-diphenyl- has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and viral pathogens, and reduce inflammation in animal models. It has also been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Indazole-4,7-dione, 1,3-diphenyl- in lab experiments is its broad spectrum of biological activities. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of using 1H-Indazole-4,7-dione, 1,3-diphenyl- is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Indazole-4,7-dione, 1,3-diphenyl-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of more specific targets and mechanisms of action. Additionally, the evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an important future direction. Finally, the development of more selective and less toxic analogs of 1H-Indazole-4,7-dione, 1,3-diphenyl- may also be an important future direction.
Métodos De Síntesis
The synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 1,2-phenylenediamine and phthalic anhydride in the presence of a suitable catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1H-Indazole-4,7-dione, 1,3-diphenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities such as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
132782-93-5 |
|---|---|
Nombre del producto |
1H-Indazole-4,7-dione, 1,3-diphenyl- |
Fórmula molecular |
C19H12N2O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1,3-diphenylindazole-4,7-dione |
InChI |
InChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
FKXUWTPIPBYJGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)








![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)

![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)